9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O/c22-15-3-1-2-13(8-15)20-19-17(26-21-24-11-25-27(20)21)9-14(10-18(19)28)12-4-6-16(23)7-5-12/h1-8,11,14,20H,9-10H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCTWVQERHMMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.347 g/mol. The structural features include a triazole ring fused with a quinazoline moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClF N₆O |
| Molecular Weight | 376.347 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines. In particular:
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspase-3 and subsequent cell death .
- Case Study : A derivative demonstrated an EC50 value ranging from 6.587 to 11.10 µM against HCT-116 colon cancer cells .
Agonistic Activity on RXFP4
The compound has been identified as a selective agonist for the RXFP4 receptor.
- Pharmacological Evaluation : In vitro assays showed that it effectively activates pCRE and induces ERK1/2 phosphorylation in CHO cells overexpressing RXFP4. This suggests a role in modulating intracellular signaling pathways .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial and Antifungal Activities : Compounds with similar scaffolds have exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.125–8 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
Key Findings
- Substituent Impact : The presence of specific substituents on the phenyl rings significantly influences agonistic activity at RXFP4. For example:
- Synthesis Pathways : The synthesis involves several steps starting from benzohydrazide derivatives leading to key intermediates that are crucial for maintaining bioactivity .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| 3-Chlorophenyl Group | Essential for RXFP4 binding |
| 4-Fluorophenyl Group | Enhances agonistic activity |
| Triazole Ring | Critical for maintaining bioactivity |
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Quinazoline derivatives are known for their anticancer properties. Research has shown that compounds similar to 9-(3-chlorophenyl)-6-(4-fluorophenyl) exhibit significant cytotoxicity against various cancer cell lines. For instance, a study indicated that quinazoline derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer properties. The compound showed promising results against MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Pharmaceutical Biology, 9-(3-chlorophenyl)-6-(4-fluorophenyl) was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of triazoloquinazolinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Effects :
- The target compound’s 3-Cl and 4-F substituents provide a balance between electron-withdrawing effects (enhancing binding to electron-rich targets) and moderate lipophilicity (logP ~3–4 inferred). Comparatively, the 4-Cl analog in has higher Cl electronegativity but lacks fluorine’s smaller steric profile.
- Fluorine (4-F) in the target compound may improve metabolic stability compared to bulkier groups like methoxy .
Substituent Position :
- 3-Cl (meta) on the phenyl ring may allow better spatial interaction with hydrophobic pockets in proteins compared to 4-Cl (para) analogs .
Functional Group Diversity: Methoxy (4-MeO) in increases polarity (lower logP) but may reduce membrane permeability.
Activity Insights:
- Halogenated Derivatives : Compounds with Cl and F (e.g., target, ) often show enhanced binding to targets like kinases due to halogen bonds .
- Polar Groups : Hydroxyl or methoxy substituents (e.g., ) improve solubility but may limit blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
